molecular formula C20H21ClN2O5 B5336565 N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine

N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine

Katalognummer: B5336565
Molekulargewicht: 404.8 g/mol
InChI-Schlüssel: NLVPAYPOXXOVKH-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine, commonly known as CFI-402257, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound has been shown to have promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

CFI-402257 inhibits the activity of IRAK4 by binding to a specific site on the protein. This binding prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting IRAK4, CFI-402257 can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
CFI-402257 has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been demonstrated to reduce inflammation in animal models of rheumatoid arthritis and lupus. Additionally, CFI-402257 has been shown to have anti-tumor effects in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CFI-402257 is its specificity for IRAK4. This specificity allows for targeted inhibition of the immune response without affecting other signaling pathways. However, one limitation of CFI-402257 is its low solubility in water, which can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on CFI-402257. One area of interest is the development of more potent and selective IRAK4 inhibitors. Additionally, there is a need for further studies to determine the safety and efficacy of CFI-402257 in clinical trials. Finally, research is needed to explore the potential therapeutic applications of CFI-402257 in other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, CFI-402257 is a promising small molecule inhibitor with potential therapeutic applications in the treatment of various diseases. Its specificity for IRAK4 makes it a valuable tool for studying the immune response and inflammation. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.

Synthesemethoden

The synthesis of CFI-402257 involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction between 4-chlorobenzaldehyde and 2-furoyl chloride, which yields 3-(4-chlorophenyl)-2-furoic acid. This intermediate is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester. The final step involves the reaction of the ester with leucine to form CFI-402257.

Wissenschaftliche Forschungsanwendungen

CFI-402257 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a protein called IRAK4, which plays a crucial role in the immune response. This inhibition can lead to the suppression of inflammatory responses, making CFI-402257 a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5/c1-12(2)10-16(20(26)27)23-18(24)15(11-13-5-7-14(21)8-6-13)22-19(25)17-4-3-9-28-17/h3-9,11-12,16H,10H2,1-2H3,(H,22,25)(H,23,24)(H,26,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVPAYPOXXOVKH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.